molecular formula C18H16ClN3O3S B2917762 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide CAS No. 1903171-32-3

4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide

Cat. No.: B2917762
CAS No.: 1903171-32-3
M. Wt: 389.85
InChI Key: LJPJXQOMQLVNHY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide (CAS 1903171-32-3) is a synthetic organic compound featuring a complex molecular structure designed for advanced chemical and pharmaceutical research. The compound's core is based on the thieno[2,3-d]pyrimidin-4-one scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its structural similarity to natural purine and pyrimidine bases . This scaffold is known to be a privileged structure, meaning it shows a pronounced ability to interact with various biological targets, leading to a wide range of potential therapeutic activities . The specific substitution pattern of this compound, including the 4-chlorophenyl and ethyl-linked butanamide groups, is typically explored to modulate the compound's physicochemical properties, binding affinity, and selectivity towards specific enzymes or receptors. As a research chemical, this compound serves as a valuable intermediate or lead compound in drug discovery programs. Researchers can utilize it in the exploration and development of novel bioactive molecules, particularly in screening for pharmacological activities. The thienopyrimidine core is associated with diverse biological properties such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities, making derivatives of this scaffold a rich area for investigation . This product is provided to early discovery researchers as part of a collection of unique chemicals for scientific investigation. The identity and purity of the compound are the responsibility of the researcher. This product is sold "AS-IS" without any representation or warranty. This chemical is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-3-1-12(2-4-13)15(23)5-6-16(24)20-8-9-22-11-21-17-14(18(22)25)7-10-26-17/h1-4,7,10-11H,5-6,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPJXQOMQLVNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)NCCN2C=NC3=C(C2=O)C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide , identified by its CAS number 1903171-32-3 , is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3O3SC_{18}H_{16}ClN_{3}O_{3}S with a molecular weight of 389.9 g/mol . The structure features a chlorophenyl group and a thieno[2,3-d]pyrimidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₆ClN₃O₃S
Molecular Weight389.9 g/mol
CAS Number1903171-32-3

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activities. For instance, derivatives of thienopyrimidines have shown efficacy against various viral infections, suggesting that this compound may also possess similar properties due to its structural analogies.

Antitumor Activity

Research has demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit tumor cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cells, indicating potential use in cancer therapy. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation.

The proposed mechanism of action involves the interaction with specific biological targets such as enzymes or receptors that play crucial roles in cellular signaling pathways. For instance, the presence of the chlorophenyl group may enhance lipophilicity, allowing better membrane penetration and subsequent interaction with intracellular targets.

Case Studies and Research Findings

  • Antiviral Screening : A study screened several thieno[2,3-d]pyrimidine derivatives for antiviral activity against influenza virus. The results indicated that compounds with similar structures to this compound showed significant inhibition of viral replication in vitro.
  • Cytotoxicity Assays : In a cytotoxicity assay against various cancer cell lines (e.g., HeLa and MCF-7), derivatives demonstrated IC50 values in the micromolar range, suggesting effective antiproliferative effects. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Mechanistic Studies : Research involving molecular docking simulations suggested that the compound binds effectively to target proteins involved in cell signaling pathways associated with cancer progression, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidinone Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
4-(4-Chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide Butanamide chain with 4-chlorophenyl ketone, ethylenediamine linker C₁₉H₁₇ClN₄O₃S 428.88 g/mol Unique ketone group; potential for hydrophobic interactions
4-((4-Chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide (CAS 922930-02-7) Thioether linkage instead of ketone; butanamide chain C₁₇H₁₅ClN₄OS₂ 410.91 g/mol Enhanced sulfur-mediated solubility; possible redox activity
3-(4-Fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide (CAS 2034458-38-1) Pyrazole-carboxamide substituent; fluorophenyl group C₁₉H₁₆FN₅O₂S 397.4 g/mol Fluorine enhances metabolic stability; pyrazole may improve binding affinity
N′-(4-Chlorobenzylidene)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide Hydrazide linker; thiophene substitution at C5 C₁₉H₁₃ClN₄O₂S₂ 440.92 g/mol Hydrazone group enables metal chelation; thiophene enhances π-π stacking

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl ketone group in the target compound increases lipophilicity compared to analogs with thioether (CAS 922930-02-7) or hydrazide (compound 7 in ) groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Electron Localization: The thienopyrimidinone core exhibits electron-deficient regions, as predicted by electron localization function (ELF) analysis . Substitutions like fluorophenyl (CAS 2034458-38-1) or thiophene (compound 7) modulate electron density, influencing receptor binding .

Computational and Docking Studies

The pyrazole-carboxamide group in this analog showed strong hydrogen bonding with HIV protease residues (binding energy: −9.2 kcal/mol), suggesting that similar interactions may be feasible for the target compound with optimized substituents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis is typically required, starting with functionalization of the thieno[2,3-d]pyrimidinone core. For example, describes a similar compound synthesized via condensation of a Schiff base with ClCH₂COCl in the presence of Et₃N. Key steps include:

  • Step 1 : Formation of the thienopyrimidinone scaffold via cyclization under acidic conditions.
  • Step 2 : Coupling the chlorophenyl-oxobutanoate moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purity Optimization : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) and validate purity via ¹H/¹³C NMR and HRMS .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguity in stereochemistry (e.g., used single-crystal X-ray to confirm pyrrolo-pyrimidine conformation) .
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from the thienopyrimidinone and butanamide moieties.
  • Mass Spectrometry : HRMS (ESI⁺) to verify molecular ion [M+H]⁺ and fragment patterns .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer :

  • Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent oxidation of the 4-oxo group.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. recommends P201/P202 protocols for hygroscopic compounds .

Advanced Research Questions

Q. How can computational modeling aid in predicting biological activity or binding mechanisms?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., ’s compound targeted receptors via pyridinylmethyl groups).
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR : Correlate substituent effects (e.g., chlorophenyl vs. fluorophenyl) with activity using MOE descriptors .

Q. How to resolve contradictions in spectral data during structure elucidation?

  • Methodological Answer :

  • Case Study : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., observed disorder in crystal structure due to rotational freedom).
  • Validation : Cross-check with DEPT-135 (to confirm CH₂/CH₃ groups) and variable-temperature NMR to detect conformational exchange .

Q. What experimental design principles apply to optimizing reaction yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a Box-Behnken model (3 factors: temperature, catalyst loading, solvent ratio) to maximize yield. highlights DoE for flow-chemistry optimizations .
  • Statistical Analysis : Apply ANOVA to identify significant factors and interaction effects. For example, used copolymerization variables to tune polymer properties .

Q. What are the challenges in studying metabolic pathways or degradation products?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF.
  • Degradation Pathways : Identify hydrolytic cleavage of the amide bond (pH-dependent) or oxidation of the thiophene ring using LC-MSⁿ .

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